molecular formula C22H21NO5 B2476264 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylicacid CAS No. 2385284-74-0

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylicacid

Cat. No.: B2476264
CAS No.: 2385284-74-0
M. Wt: 379.412
InChI Key: HIHIGFDXJHGJQU-UHFFFAOYSA-N
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Description

This compound belongs to the class of Fmoc-protected azetidine carboxylic acids, widely used in peptide synthesis and medicinal chemistry. The azetidine ring (four-membered nitrogen heterocycle) confers conformational rigidity, while the Fmoc group [(9H-fluoren-9-yl)methoxycarbonyl] acts as a temporary protecting group for amines. The 3-(2-oxopropyl) substituent introduces a ketone functional group, enhancing reactivity for further derivatization. The carboxylic acid moiety enables conjugation or salt formation, critical for solubility and biological interactions.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-oxopropyl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-14(24)10-22(20(25)26)12-23(13-22)21(27)28-11-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHIGFDXJHGJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Azetidine Ring: The protected amino compound undergoes cyclization to form the azetidine ring. This step may involve the use of reagents such as sodium hydride and an appropriate solvent like tetrahydrofuran (THF).

    Introduction of the Oxopropyl Group: The oxopropyl group is introduced through a reaction with a suitable alkylating agent, such as 2-bromoacetone, under basic conditions.

    Deprotection and Final Functionalization: The Fmoc group is removed using a base like piperidine, and the carboxylic acid group is introduced through hydrolysis or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids in peptide synthesis.

    Biology: Studied for its potential role in modifying biological molecules and as a tool in biochemical research.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a protecting group for amino acids, preventing unwanted reactions during peptide synthesis. It may also interact with enzymes or receptors in biological systems, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The following table highlights key structural differences and similarities among Fmoc-protected azetidine derivatives:

Compound Name Substituent at Azetidine C3 Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
Target Compound: 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylic acid 2-oxopropyl (-CH2COCH3) ~C22H21NO5 ~380–400 Not provided Ketone, carboxylic acid, Fmoc
3-(2,2-Difluoroethyl)-1-Fmoc-azetidine-3-carboxylic acid () 2,2-difluoroethyl (-CH2CF2H) C22H23NO5 381.43 2356008-67-6 Fluorinated alkyl, carboxylic acid
1-Fmoc-3-hydroxyazetidine-3-carboxylic acid () Hydroxy (-OH) C19H17NO5 339.34 2044773-70-6 Hydroxyl, carboxylic acid
1-Fmoc-3-(2-methoxyethyl)azetidine-3-carboxylic acid () 2-methoxyethyl (-CH2CH2OCH3) C22H23NO5 381.43 2356312-68-8 Ether, carboxylic acid
2-[1-Fmoc-3-(1H-imidazol-1-yl)azetidin-3-yl]acetic acid () Imidazol-1-yl C23H21N3O4 403.44 Not provided Heterocyclic, carboxylic acid

Key Research Findings

Physicochemical Properties
  • The methoxyethyl substituent () improves aqueous solubility compared to the hydrophobic Fmoc group, whereas the imidazolyl group () introduces pH-dependent charge, enhancing solubility in polar solvents .
  • Predicted collision cross-section (CCS) data for the imidazolyl analog () shows higher values for [M+H]<sup>+</sup> (193.2 Ų) compared to smaller substituents, indicating a bulkier structure .

Biological Activity

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylic acid is a compound of interest due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C18H23NO4, with a molecular weight of 311.34 g/mol. It is characterized by the presence of a fluorenylmethoxycarbonyl group, which is known to enhance the stability and bioactivity of peptides and other derivatives.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the fluorenone structure. For instance, derivatives containing the fluorenone nucleus have exhibited significant activity against various bacterial and fungal strains. The biological activity is often influenced by substituents on the aryl moiety, which can enhance or diminish efficacy depending on their electronic properties.

Table 1: Antimicrobial Activity of Fluorenone Derivatives

Compound NameMIC (mg/mL)Target Organism
Compound A0.156Staphylococcus aureus
Compound B0.0625Candida albicans
Compound C0.5Escherichia coli

This table summarizes Minimum Inhibitory Concentration (MIC) values for selected fluorenone derivatives, demonstrating their effectiveness against common pathogens .

Anticancer Activity

The fluorenone derivatives have also been studied for their anticancer properties. Certain compounds show promise as inhibitors of type I topoisomerase, which plays a critical role in DNA replication and repair. The introduction of specific side chains has been shown to enhance antiproliferative activity.

Case Study: Antiproliferative Effects
A study investigated the effects of various fluorenone derivatives on cancer cell lines, revealing that compounds with linear alkyl groups exhibited better activity than those with branched or bulky groups. The results indicated potential for these compounds in developing new anticancer therapies .

The biological activities are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
  • Disruption of Membrane Integrity : Some derivatives can disrupt microbial membranes, leading to cell lysis.
  • Interaction with DNA : Certain fluorenone derivatives can intercalate into DNA, affecting replication and transcription processes.

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